5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine
Overview
Description
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the pyridine ring, makes this compound a versatile scaffold for the development of new molecules with potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This pyrazole intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound.
For example, the synthesis might start with the reaction of 3,5-dimethyl-1H-pyrazole with an ethylating agent to introduce the ethyl group. This intermediate is then coupled with 2-methylpyridine under conditions that promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl, aryl, or functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
2-Methylpyridine: A pyridine derivative that serves as a building block for more complex compounds.
Pyrazolo[1,5-a]pyrimidines: Compounds that combine pyrazole and pyrimidine rings, with potential biological activities.
Uniqueness
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine is unique due to the combination of the pyrazole and pyridine rings, which provides a versatile scaffold for the development of new compounds.
Properties
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-5-13(9-14-10)6-7-16-12(3)8-11(2)15-16/h4-5,8-9H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTQOKAXSKJSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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